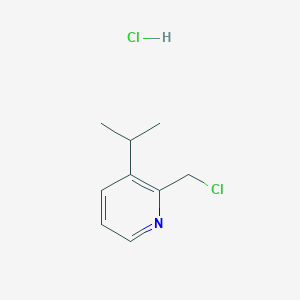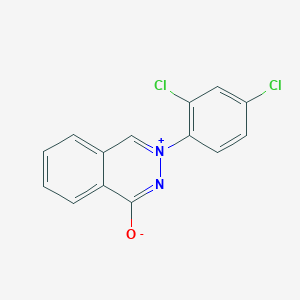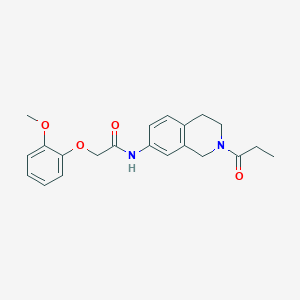
2-(2-methoxyphenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive effects. In
科学的研究の応用
Structural Aspects and Properties
- Research has explored the structural aspects of similar amide-containing isoquinoline derivatives. These compounds show interesting properties like forming gels or crystalline solids when treated with different acids, and display varied fluorescence emissions under different conditions (Karmakar et al., 2007).
Synthesis and Antitumor Activity
- Methoxy-indolo[2,1‐a]isoquinolines, including compounds similar to the one , have been synthesized and tested for their cytostatic activity in various cancer cell lines. Some derivatives have shown significant inhibition of cell proliferation (Ambros et al., 1988).
Topoisomerase Inhibitors
- Indenoisoquinoline derivatives, sharing structural similarities with the compound , have been investigated as potential topoisomerase I inhibitors. These compounds have shown promising results in inhibiting topoisomerase I and cytotoxicity in cancer cell lines (Nagarajan et al., 2006).
Synthesis and Biological Evaluation
- Studies have been conducted on the synthesis of related pyrrolo[4,3,2-de]quinolines and their biological evaluation. These compounds demonstrate interesting chemical properties and potential for biological applications (Roberts et al., 1997).
Comparative Metabolism
- The metabolism of chloroacetamide herbicides, structurally related to the compound, has been compared in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential risks associated with similar compounds (Coleman et al., 2000).
Synthesis and In Vivo Toxicity
- Tetrahydroquinolines similar to the compound have been synthesized and evaluated for their in vivo toxicity against zebrafish embryos. These studies are crucial for understanding the environmental and biological impacts of such compounds (Bonilla et al., 2016).
Binding Characteristics
- The binding characteristics of methoxyiminoacetamide derivatives to cytochrome c reductase have been studied. These findings are relevant for understanding the biochemical interactions of similar compounds (Mizutani et al., 1997).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(25)23-11-10-15-8-9-17(12-16(15)13-23)22-20(24)14-27-19-7-5-4-6-18(19)26-2/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKQPWPMYLGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

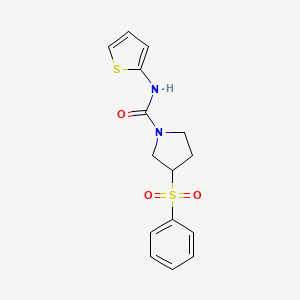
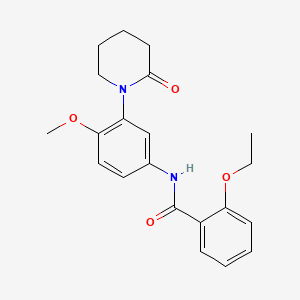
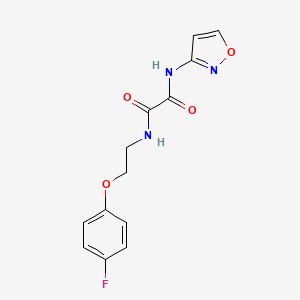
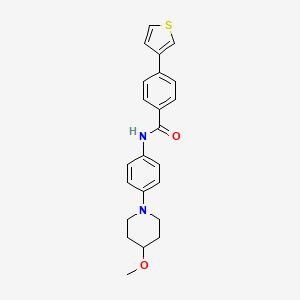
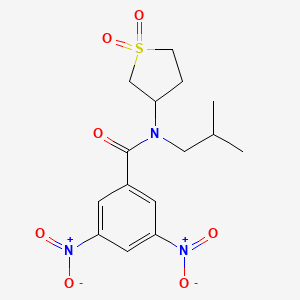
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)
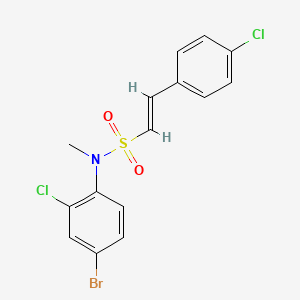
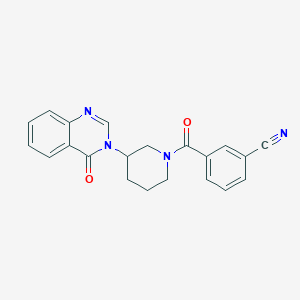
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)
